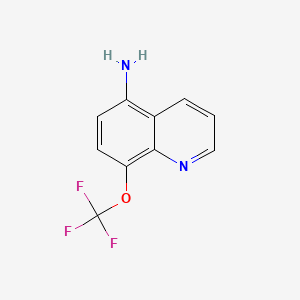

8-(Trifluoromethoxy)quinolin-5-amine

Description

Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a foundational structure in a vast array of chemical and biological applications. rsc.orgbiointerfaceresearch.comnih.gov First isolated from coal tar in 1834, the quinoline scaffold is a prominent feature in many natural products, particularly alkaloids, and has become what many researchers term a "privileged structure" in medicinal chemistry. benthamdirect.comnih.gov Its versatility allows for a wide range of chemical modifications, leading to a diverse library of derivatives with significant therapeutic potential. rsc.orgnih.gov

The importance of the quinoline motif is underscored by its presence in numerous commercially available drugs. nih.gov These compounds demonstrate a broad spectrum of pharmacological activities, including:

Antimalarial: Quinine, one of the earliest and most well-known quinoline-based drugs, and its synthetic analogues like chloroquine, mefloquine, and primaquine (B1584692), have been mainstays in the treatment of malaria. rsc.orgnih.gov

Antibacterial: The fluoroquinolone class of antibiotics, which includes drugs like ciprofloxacin, are widely used to treat various bacterial infections. rsc.orgrsc.org

Anticancer: Compounds such as camptothecin (B557342) and its derivatives (e.g., topotecan) are potent anticancer agents that function by inhibiting critical enzymes involved in cell division. rsc.orgnih.gov

Anti-inflammatory and Antiviral: Research has also highlighted the role of quinoline derivatives in developing agents with anti-inflammatory, antiviral, and other therapeutic properties. biointerfaceresearch.comnih.govnih.gov

The development of efficient synthetic routes to quinoline and its analogues is a continuous focus of research. rsc.orgresearchgate.net Classical methods like the Skraup, Combes, and Friedländer syntheses, along with modern catalytic and metal-free approaches, provide chemists with the tools to construct and functionalize this important heterocyclic system. rsc.orgresearchgate.net This ongoing synthetic exploration enables the creation of novel quinoline-based molecules for potential use in drug discovery and materials science. researchgate.net

Properties

IUPAC Name |

8-(trifluoromethoxy)quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-3-7(14)6-2-1-5-15-9(6)8/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXOFTNLLDXSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674749 | |

| Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-53-6 | |

| Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of 8 Trifluoromethoxy Quinolin 5 Amine As a Key Building Block

General Synthetic Strategies for Trifluoromethyl-Substituted Quinolines

The synthesis of quinolines substituted with trifluoromethyl (CF3) groups is of significant interest due to the unique properties these groups impart on the molecule, such as increased metabolic stability and lipophilicity. google.comacs.org General strategies typically involve either building the quinoline scaffold from precursors that already contain the CF3 group or introducing the CF3 group onto a pre-formed quinoline ring.

Construction of the Quinoline Scaffold

The quinoline framework, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, can be constructed through several classic named reactions. nih.gov These methods often utilize anilines or substituted anilines as key starting materials. rsc.orgnih.gov The choice of method depends on the desired substitution pattern on the final quinoline product.

Key classical methods for quinoline synthesis include:

Skraup Synthesis: This method produces quinoline from the reaction of aniline (B41778), sulfuric acid, glycerol (B35011), and a mild oxidizing agent. rsc.org The reaction begins with the dehydration of glycerol to acrolein, which then reacts with aniline. rsc.org

Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a ketone or aldehyde containing an active α-methylene group in the presence of a base like sodium hydroxide. rsc.org It is a common method for preparing 2-substituted quinoline derivatives. rsc.org

Combes Synthesis: In this method, the condensation of an arylamine with a 1,3-dicarbonyl compound yields a β-amino enone, which is then cyclized under acidic conditions to form a 2,4-disubstituted quinoline. rsc.orgacs.orgrsc.org

Doebner-von Miller Synthesis: This reaction is a variation of the Skraup synthesis and can produce a wider range of substituted quinolines. It typically involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of a Lewis acid or protic acid. rsc.org

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. rsc.org At lower temperatures, a β-amino acrylate (B77674) is formed, which cyclizes to a 4-quinolone. rsc.org At higher temperatures, the anilide is formed first, leading to a 2-quinolone upon cyclization. rsc.org

Modern approaches have also been developed, including transition-metal-catalyzed reactions and one-pot multicomponent strategies that offer high efficiency and tolerance for a wide range of functional groups. nih.govuni.lursc.org For instance, iron(III)-catalyzed cascade reactions between anilines, aldehydes, and nitroalkanes provide a simple, one-pot domino strategy for synthesizing substituted quinolines. uni.lu

Table 1: Overview of Classical Quinoline Synthesis Methods

| Synthesis Name | Reactants | Typical Conditions | Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Heat | Unsubstituted or Substituted Quinolines |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Compound with α-methylene group | Base (e.g., NaOH) | 2-Substituted Quinolines |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | Acid (e.g., H₂SO₄), Heat | 2,4-Disubstituted Quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Acid (e.g., HCl, Lewis Acid) | Substituted Quinolines |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Low Temp -> 4-Quinolone; High Temp -> 2-Quinolone | Hydroxyquinolines (Quinolones) |

Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can be a critical step in the synthesis of target molecules. tdcommons.org This can be achieved through various trifluoromethylation reactions, which are broadly classified as radical, nucleophilic, or electrophilic. scispace.com Direct C-H trifluoromethylation of the quinoline ring is an ideal method as it avoids the need for pre-functionalized substrates. tdcommons.org

A common and effective strategy is to employ a starting aniline that is already substituted with a trifluoromethyl group. rsc.org For example, reacting a p-substituted aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate is a route used in a Conrad-Limpach cyclo-condensation approach. nih.gov The reaction of 4-(trifluoromethyl)aniline (B29031) with 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride has also been reported to form a complex quinoline derivative. rsc.org This approach incorporates the CF3 group from the very beginning of the synthetic sequence.

Alternatively, halogenated quinoline intermediates can be used. The halogen atom, often at a reactive position, can be substituted with a trifluoromethyl group using various organometallic reagents and catalysts.

In some synthetic strategies, the trifluoromethyl group itself participates in the ring-forming reaction. google.com An anionically activated trifluoromethyl group, for instance, can serve as a synthon. Anions derived from substrates like 4-(trifluoromethyl)aniline can undergo fluoride (B91410) elimination to generate reactive intermediates that participate in cyclization reactions. Another approach utilizes a trifluoroacetamide (B147638) group as a source for the trifluoromethyl group in the synthesis of trifluoromethyl-substituted quinolines and isoquinolines.

Specific Synthetic Routes for 8-(Trifluoromethyl)quinolin-5-amine (B1353967)

While a specific, documented one-step synthesis for 8-(trifluoromethyl)quinolin-5-amine is not readily found in the surveyed literature, its preparation can be logically deduced through multi-step reaction pathways involving known chemical transformations.

Multi-step Reactions from Precursors

A plausible synthetic route to 8-(Trifluoromethyl)quinolin-5-amine involves the chemical modification of a pre-formed, suitably substituted quinoline precursor. A common and effective method for introducing an amine group onto an aromatic ring is through the reduction of a nitro group.

This strategy would likely involve the following sequence:

Synthesis of 8-(trifluoromethyl)quinoline (B1315200): This can be achieved via a classical quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, starting from 2-(trifluoromethyl)aniline.

Nitration: The 8-(trifluoromethyl)quinoline intermediate would then undergo nitration. The directing effects of the electron-withdrawing trifluoromethyl group at position 8 and the ring nitrogen would influence the position of the incoming nitro group. The goal is to introduce a nitro group at the C-5 position to create 5-nitro-8-(trifluoromethyl)quinoline. The existence of the related compound 6-nitro-8-(trifluoromethyl)quinolin-5-amine (B2473714) suggests that nitration of an amino-trifluoromethyl-quinoline ring is feasible. tdcommons.org

Reduction: The final step would be the reduction of the 5-nitro-8-(trifluoromethyl)quinoline to the target compound, 8-(trifluoromethyl)quinolin-5-amine. This reduction is commonly carried out using reagents such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate (B1144303). google.com For example, the reduction of 2,6-dimethoxy-4-methyl-8-nitro-5-(3-(trifluoromethyl)phenoxy)quinoline to its corresponding 8-amine derivative is achieved using 5% Palladium on carbon and hydrogen gas. Similarly, 5-nitro-8-hydroxyquinoline can be converted to 5-amino-8-hydroxyquinoline using a Pd/C catalyst with hydrazine hydrate in isopropanol. google.com

An alternative pathway could involve starting with an aniline precursor that already contains both the trifluoromethyl group and a nitro group at the desired relative positions. A cyclization reaction would then form the quinoline ring, followed by any necessary functional group manipulations.

Thiourea (B124793) Intermediate Formation

The use of thiourea as a precursor in heterocyclic synthesis is a versatile strategy. In the context of quinoline chemistry, thiourea can be employed to construct quinoline-2-thiones, which are valuable synthetic intermediates. organic-chemistry.orgnih.govacs.org A general approach involves the reaction of quinoline N-oxides with thiourea, activated by an agent like triflic anhydride. organic-chemistry.orgacs.org This process facilitates a deoxygenative C-H functionalization, regioselectively introducing a sulfur-containing group at the C2 position. organic-chemistry.orgnih.gov

Another pathway involves the reaction of an appropriate amine with an isothiocyanate to form a thiourea derivative. nih.gov These thiourea intermediates, which can bear various functional groups, are then subjected to cyclization conditions to build the desired heterocyclic system. nih.govresearchgate.net For instance, a thiourea intermediate can be desulfurized to a carbodiimide, which then undergoes intramolecular cyclization to form the heterocyclic ring. nih.gov Mechanochemical methods, such as ball milling, have also been successfully used for the solvent-free synthesis of thiourea intermediates from amines and isothiocyanates. nih.gov

Cyclization Reactions

Cyclization is the pivotal step in forming the quinoline ring system. A wide variety of methods exist, often tailored to the specific substitution pattern desired.

Electrophilic Cyclization : N-(2-alkynyl)anilines can undergo 6-endo-dig electrophilic cyclization when treated with electrophiles like iodine, bromine, or phenylselenium bromide, yielding 3-substituted quinolines. nih.gov

Reductive Cyclization : Nickel boride, generated in situ, has been shown to be an effective promoter for the intramolecular reductive cyclization of appropriate nitro-carbonyl precursors to yield diversely substituted quinoline derivatives. thieme-connect.de

Acid-Catalyzed Cyclization : The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone, which is formed from the condensation of an arylamine and a 1,3-dicarbonyl compound, to produce 2,4-disubstituted quinolines. pharmaguideline.comiipseries.org Similarly, the Skraup synthesis uses concentrated sulfuric acid to drive the cyclization of an aniline with acrolein (generated in situ from glycerol). pharmaguideline.com

Transition-Metal-Catalyzed Cyclization : Modern methods frequently employ transition metals. Palladium and cobalt catalysts have been used for the annulation of anilines with other synthons like alkynes or alcohols to construct the quinoline ring under mild conditions. organic-chemistry.org

Synthesis of Analogues and Derivatives

The core structure of 8-aminoquinoline is a versatile scaffold for further chemical modification, allowing for the synthesis of a wide array of analogues and derivatives with tailored properties.

2-Substituted Analogues of 8-Aminoquinolines

The introduction of substituents at the C2 position of the 8-aminoquinoline scaffold is a common strategy for structural diversification. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for preparing 2-substituted quinolines. pharmaguideline.com

A more contemporary approach is the Povarov reaction, an inverse-demand aza-Diels-Alder reaction, which can be used to synthesize 8-aminoquinolines with substituents at the C2 position. researchgate.netrsc.org This method utilizes simple starting materials such as 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org Furthermore, a series of 2-substituted analogues of the potent antimalarial compound 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline were prepared to investigate structure-activity relationships. nih.gov

| Starting Materials | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| 1,2-Phenylenediamines, Enol ethers, Aldehydes | Povarov Reaction (Aza-Diels-Alder) | Fluoroalcohols (TFE or HFIP) | 2-Substituted 8-Aminoquinolines | researchgate.netrsc.org |

| o-Aminobenzaldehyde, α-Methylene Ketone | Friedländer Synthesis | Base (e.g., alcoholic NaOH) | 2-Substituted Quinolines | pharmaguideline.com |

| 2-Chloro-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-nitroquinoline | Nucleophilic Substitution/Reduction | Various nucleophiles, then reduction | 2-Substituted Analogues of an 8-Aminoquinoline Drug | nih.gov |

Amino Acid Conjugates of 8-Quinolinamines

Conjugating amino acids to the 8-quinolinamine framework is a strategy employed to modify the properties of the parent molecule. acs.orgmdpi.com The synthesis of these conjugates typically involves standard peptide coupling procedures. nih.gov An 8-quinolinamine is reacted with a protected amino acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like 4-(dimethylamino)pyridine (DMAP). nih.gov Following the coupling reaction, the protecting groups on the amino acid, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are removed under appropriate conditions (e.g., using trifluoroacetic acid for Boc or hydrogenation for Cbz) to yield the final amino acid conjugate. nih.gov This approach has been used to synthesize a variety of conjugates incorporating both hydrophobic and hydrophilic amino acids. acs.org For instance, conjugates of 8-quinolinamines with valine, ornithine, lysine, and alanine (B10760859) have been successfully prepared. nih.gov

Derivatization of the Amine Group

The amino group of quinolinamines is a key site for chemical modification. Derivatization can be achieved through various reactions, including alkylation, acylation, and the formation of ureas or amides.

For example, N-alkylation can be performed by reacting the 8-aminoquinoline with an alkyl halide, such as 3-(2-bromoethyl)-1H-indole, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like acetone. nih.gov

Amide bond formation is another common derivatization. 8-aminoquinoline can be coupled with carboxylic acids, such as natural antioxidant acids (lipoic, caffeic, and ferulic acids), using standard peptide coupling reagents to form amide derivatives. nih.gov

Urea (B33335) derivatives can also be synthesized. A two-step, one-pot procedure can be employed where 8-aminoquinoline is first reacted with an activating agent like 2,2,2-trichloroethyl carbonochloridate, followed by the addition of another amine to form the final urea conjugate. nih.gov These reactions allow for the introduction of a wide range of functional groups, significantly expanding the chemical space of the quinoline scaffold. nih.gov

| Reactant 1 (Quinoline) | Reactant 2 | Reaction Conditions | Product Class | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | 3-(2-Bromoethyl)-1H-indole | K₂CO₃, Acetone, Reflux | N-Alkylated Amine | nih.gov |

| 8-Aminoquinoline | 2,2,2-Trichloroethyl carbonochloridate, then another amine | i-Pr₂NEt, THF | Urea Derivative | nih.gov |

| 8-Aminoquinoline derivative | Lipoic Acid / Caffeic Acid | Peptide Coupling Reagents | Amide Conjugate | nih.gov |

Formation of Thiazolo[4,5-f]quinoline (B14748581) Derivatives

The fusion of a thiazole (B1198619) ring onto the quinoline framework creates polycyclic heterocyclic systems such as thiazolo[4,5-f]quinolines. The synthesis of these structures typically begins with a suitably substituted quinoline. For example, the Skraup reaction, a classic quinoline synthesis, can be performed on 5-amino-2-methylbenzothiazole (B86132) to generate a mixture of thiazolo[4,5-f]quinoline and thiazolo[5,4-g]quinoline. researchgate.net

More targeted syntheses often involve building the thiazole ring onto a pre-formed quinoline. This can be achieved through the cyclization of N-aryl cyanothioformanilide intermediates derived from aminoquinolines. mdpi.com The synthesis of thiazolo[5,4-f]quinazolines, a related class of compounds, often utilizes a versatile benzothiazole (B30560) intermediate, such as methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate, which is then elaborated to form the fused pyrimidine (B1678525) ring. nih.gov Microwave-assisted synthesis has been shown to be a powerful tool for efficiently constructing these complex heterocyclic systems. nih.gov

Spectroscopic Characterization and Quantum Chemical Investigations of 8 Trifluoromethyl Quinolin 5 Amine and Analogues

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful tool for the identification of functional groups and the elucidation of molecular structures.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-amino-2-methyl-8-(trifluoromethyl)quinoline reveals characteristic vibrational modes associated with its functional groups. The amino group (NH2) stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. For the analogue, a strong band is observed at 3383 cm⁻¹, which is assigned to the NH stretching mode. researchgate.net The deformation mode of the amino group (δNH2) is detected at 1592 cm⁻¹. researchgate.net

The C-N stretching vibrations are found in the range of 1375-1077 cm⁻¹. researchgate.net Furthermore, the characteristic stretching vibrations of the C=C bonds within the quinoline (B57606) ring system are observed at 1638 cm⁻¹, 1619 cm⁻¹, and 1569 cm⁻¹. researchgate.net The trifluoromethyl (CF3) group, a key substituent, exhibits characteristic stretching and bending vibrations, which are crucial for confirming its presence in the molecule.

Table 1: Selected FT-IR Vibrational Frequencies for 4-amino-2-methyl-8-(trifluoromethyl)quinoline

| Wavenumber (cm⁻¹) | Assignment |

| 3383 | ν(NH) stretching |

| 1638 | ν(C=C) stretching |

| 1619 | ν(C=C) stretching |

| 1592 | δ(NH2) deformation |

| 1569 | ν(C=C) stretching |

| 1076 | ν(C-N) stretching |

Data sourced from Sertbakan et al. (2017). researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

The C=C stretching vibrations of the quinoline ring are observed at 1637 cm⁻¹, 1621 cm⁻¹, and 1572 cm⁻¹. researchgate.net The C-N stretching vibrations are identified at wavenumbers between 1375 cm⁻¹ and 1077 cm⁻¹. researchgate.net These assignments are consistent with those observed in the FT-IR spectrum and are further supported by theoretical calculations.

Table 2: Selected FT-Raman Vibrational Frequencies for 4-amino-2-methyl-8-(trifluoromethyl)quinoline

| Wavenumber (cm⁻¹) | Assignment |

| 3388 | ν(NH) stretching |

| 1637 | ν(C=C) stretching |

| 1621 | ν(C=C) stretching |

| 1594 | δ(NH2) deformation |

| 1572 | ν(C=C) stretching |

| 1375-1077 | ν(C-N) stretching |

Data sourced from Sertbakan et al. (2017). researchgate.net

Normal Coordinate Analysis and Scaled Quantum Mechanical Force Field

To provide a more detailed and reliable assignment of the observed vibrational bands, normal coordinate analysis (NCA) based on a scaled quantum mechanical (SQM) force field is often employed. This computational approach involves calculating the vibrational frequencies and modes using quantum chemical methods, such as Density Functional Theory (DFT), and then scaling the calculated force constants to better match the experimental data.

For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, theoretical calculations at the B3LYP/cc-pVQZ level of theory have been used to predict the vibrational frequencies. The calculated frequencies for the NH stretching modes are 3494 cm⁻¹ and 3383 cm⁻¹. researchgate.net The predicted NH2 deformation band is at 1585 cm⁻¹. researchgate.net The calculated C=C stretching vibrations are at 1615 cm⁻¹, 1603 cm⁻¹, and 1557 cm⁻¹, with potential energy distribution (PED) analysis indicating mixing with C-C-C and C-C-H bending vibrations. researchgate.net The good agreement between the scaled theoretical frequencies and the experimental values confirms the accuracy of the vibrational assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. In substituted quinolines, the aromatic protons typically resonate in the range of 7.0-9.0 ppm. The chemical shifts are influenced by the electronic effects of the substituents.

For the analogue 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the ¹H NMR spectrum recorded in DMSO-d6 shows distinct signals for the aromatic protons and the protons of the amino and methyl groups. The chemical shifts are interpreted based on the electronic environment and coupling interactions between neighboring protons. researchgate.net Theoretical calculations of ¹H NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method can aid in the precise assignment of the experimental signals. researchgate.net

Table 3: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline in DMSO-d6

| Proton | Experimental δ (ppm) | Theoretical δ (ppm) |

| Aromatic-H | 7.0 - 8.5 | 7.1 - 8.6 |

| Amino-H2 | ~5.8 | - |

| Methyl-H3 | ~2.5 | - |

Note: Specific assignments for each aromatic proton require detailed 2D NMR analysis. Theoretical values are generally in good agreement with experimental data. researchgate.net

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the nature and position of the substituents.

In the ¹³C NMR spectrum of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon atoms of the quinoline ring resonate in the aromatic region (typically 100-160 ppm). The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbon atoms directly attached to the nitrogen and the trifluoromethyl group are significantly influenced by the high electronegativity of these substituents. For instance, the signal at 159.8 ppm is assigned to the C2 and C4 carbons, which are attached to the amino and methyl groups, respectively. researchgate.net The carbon C5, adjacent to the trifluoromethyl group, resonates at 160.9 ppm. researchgate.net

Table 4: Selected Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline in DMSO-d6

| Carbon | Experimental δ (ppm) | Theoretical δ (ppm) (B3LYP/cc-pVQZ) |

| C2, C4 | 159.8 | 160.6 |

| C5 | 160.9 | 172.4 |

| Other Aromatic C | 107 - 148 | 108 - 150 |

| CF3 | Quartet | - |

| CH3 | ~20 | - |

Data sourced from Sertbakan et al. (2017) and ResearchGate. researchgate.netresearchgate.net

Gauge-Invariant Atomic Orbital (GIAO) Method for Chemical Shift Calculations

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful quantum chemical approach for the prediction of NMR chemical shifts. uncw.edunih.gov This method is particularly valuable in the structural elucidation of complex organic molecules by providing theoretical chemical shifts that can be correlated with experimental data. fluorine1.runih.gov The GIAO approach, often used in conjunction with Density Functional Theory (DFT), calculates the nuclear magnetic shielding tensors, from which the chemical shifts are derived. researchgate.net

For quinoline derivatives, the GIAO method has been shown to provide reliable predictions of both ¹H and ¹³C NMR chemical shifts. uncw.edu The accuracy of these predictions can be further enhanced by applying empirical corrections based on linear regression analysis against experimental data. nih.gov Studies on various organic compounds have demonstrated that such corrections can significantly reduce the root-mean-square (RMS) error of the calculated shifts. nih.gov

In the case of analogues like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a close structural relative to 8-(trifluoromethoxy)quinolin-5-amine, theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method at the B3LYP/cc-pVDZ level of theory. nih.gov The comparison between the experimental and theoretical values for this analogue provides a strong basis for understanding the electronic environment of the nuclei in this compound.

Table 1: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline Data based on a close analogue of this compound. nih.gov

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) (GIAO/B3LYP/cc-pVDZ) |

| ¹H | ||

| H-3 | 6.32 | 6.45 |

| H-5 | 7.85 | 7.98 |

| H-6 | 7.21 | 7.33 |

| H-7 | 7.58 | 7.71 |

| NH₂ | 5.89 | 6.01 |

| CH₃ | 2.45 | 2.57 |

| ¹³C | ||

| C-2 | 156.4 | 157.8 |

| C-3 | 97.6 | 98.9 |

| C-4 | 151.2 | 152.5 |

| C-4a | 148.9 | 150.1 |

| C-5 | 126.8 | 128.1 |

| C-6 | 121.5 | 122.7 |

| C-7 | 123.7 | 124.9 |

| C-8 | 128.3 | 129.6 |

| C-8a | 145.1 | 146.4 |

| CF₃ | 124.2 | 125.5 |

| CH₃ | 24.1 | 25.3 |

Disclaimer: This table presents data for an analogous compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, to illustrate the application of the GIAO method.

Electronic Spectroscopy (UV-Vis)

Absorption and Emission Characteristics

The electronic absorption and emission properties of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. acs.org The introduction of an amino group at the C-5 position and a trifluoromethoxy group at the C-8 position in this compound is expected to significantly influence its photophysical properties. acs.org

Generally, aminoquinolines exhibit absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions. rsc.org The position of these bands is sensitive to solvent polarity, with more polar solvents often causing a red shift (bathochromic shift) of the absorption maxima. acs.org The photophysical properties of 5-aminoquinoline, for instance, have been shown to be sensitive to both the polarity and protic nature of the solvent. acs.org

Table 2: Photophysical Data for an Analogous 7-(Diethylamino)quinolone Chalcone Data from a related quinoline derivative to illustrate typical absorption and emission characteristics. rsc.org

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Dichloromethane | 430 | 525 | 4381 |

| Tetrahydrofuran | 422 | 502 | 3921 |

| Acetonitrile (B52724) | 420 | 528 | 5013 |

| Methanol (B129727) | 415 | 535 | 5488 |

Disclaimer: This table presents data for an analogous compound to provide a general understanding of the photophysical properties of substituted quinolines.

Electronic Transitions (n to π)*

In molecules containing heteroatoms with lone pairs of electrons, such as the nitrogen in the quinoline ring and the amino group of this compound, n → π* (non-bonding to anti-bonding pi) transitions can occur. mcmaster.ca These transitions involve the excitation of an electron from a non-bonding orbital to an anti-bonding π* orbital.

Typically, n → π* transitions are of lower energy and have a lower molar absorptivity (extinction coefficient) compared to π → π* transitions. mcmaster.ca The presence of the amino group, an auxochrome, can influence the energy of these transitions. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-system of the quinoline ring, affecting the energy levels of the molecular orbitals.

The study of n → π* interactions is crucial for understanding the photochemistry and photophysics of such molecules. rsc.org While a specific analysis of the n → π* transitions for this compound is not available, the general principles of electronic spectroscopy for heterocyclic compounds suggest that this transition would be a key feature of its UV-Vis spectrum. mcmaster.ca

Mass Spectrometry (MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation and identification of volatile and thermally stable compounds. For quinoline and its derivatives, GC-MS can provide valuable information about their molecular weight and fragmentation patterns. acs.org

In the mass spectrum of quinoline itself, the molecular ion peak is typically prominent, with a major fragment resulting from the loss of hydrogen cyanide (HCN). nih.gov For substituted quinolines, the fragmentation pathways are influenced by the nature and position of the substituents. The presence of a trifluoromethoxy group in this compound would likely lead to characteristic fragmentation patterns involving the loss of CF₃, OCF₃, or related fragments. fluorine1.ru The analysis of trifluoromethyl-substituted heterocycles has shown common fragmentation processes, including the formation of stable fragment ions. fluorine1.ru

It is important to note that the high reactivity of some fluorine-containing compounds can pose challenges for GC-MS analysis, potentially causing interactions with the stationary phase of the column. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov For compounds like this compound, which contains a basic amino group, positive-ion ESI-MS is expected to be an effective method for generating protonated molecules [M+H]⁺. researchgate.net

The fragmentation of quinoline derivatives in ESI-MS/MS (tandem mass spectrometry) can provide detailed structural information. acs.org Studies on fluoroquinolones have shown that fragmentation often begins with the loss of peripheral groups, followed by rearrangements of the heterocyclic ring. researchgate.net For this compound, fragmentation would likely involve the quinoline core, the amino group, and the trifluoromethoxy substituent. The presence of the trifluoromethoxy group can lead to specific neutral losses and fragment ions. The analysis of other nitrile-containing compounds by ESI-MS has also shown the formation of adduct ions, a phenomenon that could potentially be observed with the nitrile-like character of the trifluoromethyl group.

Reactivity and Derivatization Studies of 8 Trifluoromethyl Quinolin 5 Amine

Reactivity of the Amine Functional Group

The reactivity of the 5-amino group on the quinoline (B57606) ring is central to the chemical behavior of 8-(trifluoromethoxy)quinolin-5-amine. This primary aromatic amine is expected to exhibit characteristic reactions, influenced by the electronic properties of the trifluoromethoxy group and the quinoline system.

Nucleophilic Reactivity

The lone pair of electrons on the nitrogen atom of the 5-amino group confers nucleophilic character to the molecule. Aromatic amines are generally considered moderate nucleophiles. nih.gov The nucleophilicity of the amine in this compound would be modulated by the strong electron-withdrawing nature of the trifluoromethoxy (-OCF3) group at the 8-position. This inductive effect reduces the electron density on the quinoline ring and, subsequently, on the amine nitrogen, making it less nucleophilic compared to unsubstituted 5-aminoquinoline.

This reduced nucleophilicity means that reactions requiring nucleophilic attack, such as alkylation or acylation, might necessitate more forcing conditions or the use of highly reactive electrophiles. The amine can react with alkyl halides, but over-alkylation is a common issue, often leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov

Functionalization Potential

The amine group is a versatile handle for further molecular functionalization. Its presence allows for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. Beyond simple alkylation and acylation, the amine can be converted into other functional groups. For instance, diazotization of the primary aromatic amine with nitrous acid would yield a diazonium salt. This intermediate is highly versatile and can be substituted by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, allowing for extensive modification of the quinoline scaffold.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a key strategy used to enhance the detectability of molecules in analytical techniques like High-Performance Liquid Chromatography (HPLC) or to modify their properties for synthetic purposes. For a primary amine like this compound, derivatization is crucial for analyses that rely on UV or fluorescence detection, as the native chromophore may not provide sufficient sensitivity.

Pre-column and Post-column Derivatization Methods

In the context of HPLC analysis, derivatization can be performed either before (pre-column) or after (post-column) the analyte is separated on the chromatographic column.

Pre-column derivatization involves reacting the analyte with a tagging reagent before injection into the HPLC system. This method offers flexibility in reaction conditions to ensure a high yield of the derivative. The resulting tagged molecule often has improved chromatographic properties and is detected with high sensitivity. A potential drawback is the formation of reagent by-products that might interfere with the analysis.

Post-column derivatization involves mixing the column effluent with a derivatizing reagent in a reaction coil before it reaches the detector. This technique avoids interference from reagent artifacts during separation. It can be automated, offering excellent reproducibility, and is less susceptible to matrix effects from the sample. However, the choice of reagents is more limited, as the reaction must be rapid and compatible with the mobile phase. chemscene.com

Reagents for Amine Derivatization

A variety of reagents are available for the derivatization of primary amines, each imparting specific detection characteristics to the analyte.

| Reagent | Full Name | Detection Method | Key Features |

| PITC | Phenyl isothiocyanate | UV | Reacts with primary and secondary amines. Requires intricate sample preparation. |

| FMOC-Cl | 9-Fluorenylmethyl chloroformate | Fluorescence | Highly sensitive. Can be automated. |

| NQS | Naphthalene-2,3-dicarboxaldehyde (with cyanide) | Fluorescence | A fluorogenic reagent used for sensitive amine detection. |

| TMBB-Su | 4-(N,N-dimethylaminosulfonyl)-7-(N-succinimidyloxycarbonyl-methyl)-2,1,3-benzoxadiazole | Fluorescence | A fluorescent labeling reagent for amines. |

| CNBF | 4-Chloro-7-nitrobenzofurazan | Fluorescence | Reacts with primary and secondary amines to form highly fluorescent derivatives. |

Table 1: Common Reagents for Amine Derivatization

Formation of Amides and Other Derivatives

One of the most fundamental transformations of the amine group is the formation of amides through reaction with carboxylic acids or their derivatives. The synthesis of amides from this compound would typically involve reacting it with an acyl chloride, an acid anhydride, or a carboxylic acid in the presence of a coupling agent.

When reacting an amine with an acyl chloride, a base is often added to neutralize the hydrochloric acid (HCl) by-product, which would otherwise protonate the starting amine and render it non-nucleophilic. Direct reaction with a carboxylic acid requires a coupling agent (e.g., DCC, EDC) to activate the acid. These reactions are fundamental in medicinal chemistry for linking different molecular fragments.

Beyond amides, the amine can be used to form sulfonamides by reacting with sulfonyl chlorides, or ureas by reacting with isocyanates. These derivatives are of significant interest in drug discovery and materials science.

In Situ Derivatization for Unstable Metabolites

The metabolic pathways of 8-aminoquinolines (8-AQs) are of significant interest due to their therapeutic applications and associated toxicities. The metabolism of 8-AQs, such as the antimalarial drug primaquine (B1584692), is known to be mediated by enzymes like monoamine oxidases (MAOs), particularly MAO-A. mdpi.com This enzymatic processing can lead to the formation of reactive and unstable intermediates, such as quinone-imine species, which are often implicated in the compound's mechanism of action and toxicity profile.

For a compound like 8-(trifluoromethyl)quinolin-5-amine (B1353967), similar metabolic transformations are anticipated. The bio-oxidation of the primary amine at the C5 position could generate highly reactive electrophilic intermediates. These metabolites are often too unstable for direct isolation and characterization. To overcome this challenge, in situ derivatization, or trapping, is a crucial analytical strategy. This technique involves introducing a stable nucleophilic agent into the metabolic system (e.g., an in vitro incubation with liver microsomes) to react with the transient metabolite, forming a stable adduct that can be readily isolated and identified using standard analytical methods like mass spectrometry and NMR.

Common trapping agents include thiols such as glutathione (B108866) (GSH) and N-acetylcysteine (NAC). These agents can intercept the electrophilic intermediates, preventing their interaction with cellular macromolecules and facilitating their characterization. While specific studies on the in situ derivatization of 8-(trifluoromethyl)quinolin-5-amine metabolites are not extensively documented, the established principles for other 8-AQs provide a clear framework for how such studies would be approached. mdpi.com

Impact of Trifluoromethyl Group on Reactivity

The chemical reactivity of 8-(trifluoromethyl)quinolin-5-amine is dictated by a complex interplay of electronic effects from its constituent parts: the electron-deficient quinoline ring, the electron-donating amino group at the C5 position, and the strongly electron-withdrawing trifluoromethyl (CF3) group at the C8 position. The CF3 group, in particular, exerts a profound influence on the molecule's stability and reaction profile. rsc.org

Electron-Withdrawing Effects

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, acting primarily through a strong negative inductive effect (-I). nih.govacs.org This effect significantly reduces the electron density of the aromatic ring system to which it is attached.

In 8-(trifluoromethyl)quinolin-5-amine, the CF3 group at the C8 position deactivates the carbocyclic (benzene) portion of the quinoline nucleus, making it less susceptible to electrophilic aromatic substitution. This deactivation also lowers the basicity of the heterocyclic nitrogen atom in the quinoline ring and the exocyclic amino group at C5, compared to their non-fluorinated counterparts. ecorfan.org The electron-withdrawing nature of the CF3 group enhances the electrophilic character of the quinoline ring system, potentially making it more susceptible to nucleophilic attack. nih.gov

Table 1: Comparison of Electronic Properties of Substituents

| Substituent | Hammett Constant (σp) | Nature |

|---|---|---|

| -CH3 | -0.17 | Electron-Donating |

| -H | 0.00 | Neutral |

| -Cl | +0.23 | Electron-Withdrawing |

| -CN | +0.66 | Electron-Withdrawing |

| -CF3 | +0.54 | Strongly Electron-Withdrawing |

This table illustrates the strong electron-withdrawing character of the trifluoromethyl group relative to other common substituents.

Influence on Reaction Pathways

The trifluoromethyl group significantly steers the course of chemical reactions involving the quinoline scaffold. While the C5-amino group is an activating, ortho-para directing group, its influence is tempered by the powerful deactivating effect of the C8-CF3 group and the inherent electron deficiency of the quinoline ring. nih.gov

Research on the C-H functionalization of 8-aminoquinoline (B160924) derivatives has shown that the C5 position can be selectively targeted. For example, a copper-catalyzed C5–H trifluoromethylation of 8-aminoquinolines proceeds through a pathway suggested to be a Friedel–Crafts-type reaction. rsc.org This indicates that despite the deactivating influences, the C5 position retains sufficient nucleophilicity to react with a strong electrophile. The directing effect of the C8-amino group (via a coordinating mechanism with the catalyst) is crucial for this regioselectivity. rsc.orgresearchgate.net

The strong electron-withdrawing nature of the CF3 group makes the quinoline ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. Furthermore, the CF3 group can stabilize radical intermediates, potentially opening pathways for radical-mediated reactions. rsc.org For instance, in reactions involving radical cyclization, the presence of a CF3 group has been shown to be essential for the desired transformation to occur.

Conversely, electrophilic aromatic substitution, a common reaction for benzene (B151609) derivatives, would be significantly hindered on the carbocyclic ring of 8-(trifluoromethyl)quinolin-5-amine. Any such reaction would likely be directed by the C5-amino group to the C6 position, but the combined deactivation from the quinoline nitrogen and the C8-CF3 group makes this pathway unfavorable.

Table 2: Potential Reactivity of 8-(Trifluoromethyl)quinolin-5-amine

| Reaction Type | Expected Reactivity | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Highly disfavored | Strong deactivation by -CF3 group and quinoline N. |

| Nucleophilic Aromatic Substitution | Favored (with leaving group) | Ring is electron-deficient, enhanced by -CF3 group. |

| C-H Functionalization | Possible at C5/C6 | Directed by the C5-amino group; demonstrated in related systems. rsc.orgresearchgate.net |

| Amine Derivatization | Readily occurs | Nucleophilic primary amine can react with electrophiles. |

Applications in Drug Discovery and Medicinal Chemistry

As a Versatile Building Block in the Pharmaceutical Industry

The chemical architecture of 8-(trifluoromethoxy)quinolin-5-amine makes it an exceptionally valuable starting material for the synthesis of more complex molecules. nih.gov The presence of a reactive primary amine at the 5-position and the trifluoromethoxy group at the 8-position on the rigid quinoline (B57606) core provides multiple avenues for chemical modification.

The amino group of this compound serves as a handle for the introduction of a wide variety of substituents, enabling the creation of large and diverse chemical libraries. For instance, it can be acylated, alkylated, or used in coupling reactions to append different pharmacophores. nih.gov This versatility allows for the systematic exploration of chemical space around the quinoline core to identify compounds with desired therapeutic properties.

A study on a related compound, 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline (AU-006), which also features a trifluoromethoxy-substituted quinoline, highlights the potential for creating diverse and potent therapeutic agents. AU-006 demonstrated a significant anti-ulcer effect by inhibiting gastric acid secretion. nih.gov This example underscores how the trifluoromethoxy-quinoline scaffold can be elaborated upon to generate novel drug candidates.

Furthermore, the development of copper-catalyzed 5-position-selective C–H trifluoromethylation of 8-aminoquinoline (B160924) derivatives demonstrates a sophisticated method for modifying this class of compounds, further expanding the accessible chemical diversity. rsc.org While this specific reaction introduces a trifluoromethyl group rather than a trifluoromethoxy group, it illustrates the advanced synthetic strategies being employed to functionalize the quinoline core at key positions, including the one adjacent to the amino group in the target compound.

Table 1: Examples of Diverse Chemical Structures Derived from Substituted Quinolines

| Base Scaffold | Derivative Structure | Therapeutic Potential |

| 6-Trifluoromethoxy-pyrrolo[3,2-c]quinoline | 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline (AU-006) | Anti-ulcer nih.gov |

| 8-Aminoquinoline | 5-Position trifluoromethylated 8-aminoquinoline derivatives | Modulation of biological activity rsc.org |

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, including those based on this compound, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The biological activity of quinoline derivatives can be profoundly affected by the nature and position of substituents on the quinoline ring. nih.gov For example, in the context of anticancer agents, substitutions at the 5-position of the quinoline ring with electron-withdrawing groups have been shown to enhance activity. nih.gov The trifluoromethoxy group at the 8-position of the target compound is a strong electron-withdrawing group, which, based on this principle, could contribute positively to its biological profile.

In a series of 8-hydroxyquinoline-derived Mannich bases, modifications at various positions of the quinoline ring led to significant changes in their anticancer activity against multidrug-resistant cells. nih.gov This highlights the sensitivity of the quinoline scaffold to substitution and the potential for fine-tuning its biological effects through careful chemical design.

The trifluoromethoxy group (-OCF3) is a bioisostere of the trifluoromethyl group (-CF3) and is often considered a 'super-trifluoromethyl group' due to its enhanced lipophilicity. nih.gov The introduction of a trifluoromethoxy group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Specifically, the high electronegativity of the fluorine atoms makes the trifluoromethoxy group a strong electron-withdrawing substituent, which can influence hydrogen bonding and electrostatic interactions with target proteins. nih.gov

The primary amine group at the 5-position is also a key determinant of biological activity. In a study of 8-aminoquinoline derivatives, the amino group was found to be crucial for their broad-spectrum anti-infective properties. researchgate.net Molecular docking studies on other quinoline derivatives have suggested that amino groups can play a role in binding to enzyme active sites, although their direct attachment to the aromatic ring can sometimes hinder optimal interaction compared to a more flexible aliphatic chain. nih.gov

The combination of the 5-amino and 8-trifluoromethoxy groups likely results in a unique electronic and steric profile that can be exploited for specific therapeutic targets.

The introduction of hydrophobic groups can enhance the biological activity of quinoline derivatives, often by improving their ability to cross cell membranes and interact with hydrophobic pockets in target proteins. In a study of 4-aminoquinoline (B48711) derivatives, the introduction of a lipophilic tosyl group led to a substantial increase in antigrowth activity against cancer cell lines. nih.gov

Table 2: Influence of Functional Groups on Quinoline Activity

| Functional Group/Substitution | Position | General Effect on Biological Activity |

| Electron-withdrawing groups | 5 | Enhanced anticancer activity nih.gov |

| Trifluoromethoxy (-OCF3) | 8 | Increased lipophilicity and metabolic stability nih.gov |

| Amine (-NH2) | 5 | Crucial for anti-infective properties researchgate.net |

| Hydrophobic groups (e.g., tosyl) | Varies | Increased anticancer activity nih.gov |

Pharmacological Studies and Mechanisms of Action (General to Quinoline Derivatives, potentially applicable)

Quinoline derivatives have been shown to exert their biological effects through a variety of mechanisms. researchgate.net As a class of compounds, they are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer effects. researchgate.net

The mechanism of action often involves interaction with key biological macromolecules. For instance, some quinoline derivatives have been shown to bind to and intercalate with DNA, leading to inhibition of DNA replication and transcription, which is a mechanism for their anticancer and antimicrobial effects. mdpi.com Other quinoline-based drugs are known to inhibit specific enzymes. For example, some quinoline derivatives act as topoisomerase inhibitors, while others can inhibit protein kinases, which are crucial for cell signaling pathways. nih.gov

Given the structural features of this compound, it is plausible that its derivatives could act through similar mechanisms. The planar quinoline ring is suitable for DNA intercalation, and the functional groups provide opportunities for specific interactions with enzyme active sites. Further pharmacological studies on derivatives of this compound are warranted to elucidate their specific mechanisms of action and to fully realize their therapeutic potential.

Antimicrobial Mechanisms

While specific studies on the antimicrobial mechanisms of this compound are not extensively documented, the broader class of 8-quinolinamines and related derivatives has demonstrated significant antimicrobial properties. nih.govnih.gov Research into these related compounds suggests several potential mechanisms of action.

Newer classes of 8-quinolinamines have been synthesized and evaluated as broad-spectrum anti-infective agents. nih.gov These compounds have shown promising activity against various bacteria and fungi. nih.gov For instance, certain quinoline-based hydroxyimidazolium hybrids have demonstrated potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov The mechanism for some quinoline derivatives involves the inhibition of essential bacterial processes, such as the function of DNA topoisomerases. nih.gov The hybridization of the quinoline scaffold with other pharmacophores is a common strategy to develop new antimicrobial drugs. nih.gov Studies on 5-sulphonamido-8-hydroxyquinoline derivatives have shown potent growth inhibition against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov

| Compound Class | Target Organism | Reported Activity | Reference |

|---|---|---|---|

| 8-Quinolinamines | Staphylococcus aureus | IC50 = 1.33-18.9 μg/mL | nih.gov |

| 8-Quinolinamines | Methicillin-resistant S. aureus (MRSA) | IC50 = 1.38-15.34 μg/mL | nih.gov |

| 8-Quinolinamines | Mycobacterium intracellulare | IC50 = 3.12-20 μg/mL | nih.gov |

| 8-Quinolinamines | Candida albicans | IC50 = 4.93-19.38 μg/mL | nih.gov |

| 8-Quinolinamines | Cryptococcus neoformans | IC50 = 0.67-18.64 μg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | MIC = 2 µg/mL (for hybrid 7b) | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | MIC = 10 µg/mL (for hybrid 7b) | nih.gov |

Anticancer Mechanisms (e.g., DNA intercalation, enzyme inhibition)

Quinoline derivatives are widely recognized for their anticancer potential, acting through various mechanisms. mdpi.com These mechanisms include alkylating DNA, inhibiting critical enzymes like c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF), and inhibiting P-glycoprotein. mdpi.com The introduction of a hydroxyl group at the 8-position of the quinoline ring, a feature structurally related to the trifluoromethoxy group, has been shown to confer a positive antitumor effect. nih.gov

Specific mechanisms identified for related compounds include:

Enzyme Inhibition : Derivatives of neocryptolepine, an indoloquinoline alkaloid, have been shown to inhibit topoisomerase II activity. mdpi.com More broadly, inhibition of the PI3K/AKT/mTOR signaling pathway, a common activated pathway in cancer, is a documented mechanism for some quinoline-based compounds. mdpi.com

DNA Interaction : Neocryptolepine and its derivatives are known to bind to DNA, contributing to their cytotoxic effects. mdpi.com

Apoptosis Induction : Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). semanticscholar.org For example, certain quinazoline-sulfonamides, which share a core heterocyclic structure, have been shown to initiate apoptosis and cause cell cycle arrest at the G1 phase in breast cancer cells. semanticscholar.org Similarly, some 8-hydroxyquinoline (B1678124) derivatives induce apoptosis through mitochondria- and death receptor-mediated caspase pathways. uaeu.ac.ae

While these findings are for related structures, they suggest that this compound could potentially exhibit anticancer activity through similar pathways, such as enzyme inhibition or the induction of apoptosis.

Antimalarial Mechanisms (e.g., heme detoxification inhibition)

The 8-aminoquinoline class of compounds is a cornerstone of antimalarial therapy, particularly for its activity against the latent liver stages (hypnozoites) of Plasmodium vivax. The primary proposed mechanism of action involves the compound acting as a prodrug. It is metabolized in the host into reactive intermediates that are responsible for its therapeutic and toxic effects.

A key target of many quinoline antimalarials is believed to be heme detoxification within the parasite. During the degradation of hemoglobin, the malaria parasite releases toxic heme, which it crystallizes into non-toxic hemozoin. It is thought that quinoline drugs can complex with heme (hematin), preventing its detoxification and leading to a buildup of the toxic substance, which ultimately kills the parasite through oxidative or osmotic stress.

Antiviral Mechanisms (e.g., inhibition of viral replication, prevention of viral RNA export)

Quinoline derivatives have been investigated for their potential as antiviral agents against a wide array of viruses, including Zika virus, enterovirus, and coronaviruses. nih.gov The mechanisms of action are diverse and depend on both the specific quinoline derivative and the virus.

Inhibition of Viral Replication : Some 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been found to inhibit Zika virus (ZIKV) replication, leading to a reduction in viral RNA production. nih.gov

Inhibition of Viral Entry/Uncoating : For enteroviruses, a common mechanism for quinoline-based inhibitors is to bind to the viral capsid protein, typically VP1. This binding stabilizes the virus particle, preventing the conformational changes necessary for uncoating and the release of the viral genome into the host cell. semanticscholar.org

General Inhibition : Studies on 5-sulphonamido-8-hydroxyquinoline derivatives showed marked inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV) in cell cultures and chicken embryos. nih.gov

These examples from related quinoline structures highlight plausible pathways through which this compound could exert antiviral effects.

KCa3.1 Channel Activation

The intermediate-conductance calcium-activated potassium (KCa3.1) channel is a crucial regulator of membrane potential and calcium signaling in various cell types, including immune cells like T-lymphocytes. nih.govnih.gov Activation of KCa3.1 channels leads to potassium efflux, which hyperpolarizes the cell membrane. This negative membrane potential is essential for sustaining the calcium influx required for cellular processes like T-cell activation and proliferation. nih.govnih.gov

Pharmacological activation of KCa3.1 has been proposed as a strategy for enhancing T-cell-mediated tumor clearance. The concept is that boosting potassium efflux could counteract the suppressive effects of the high-potassium tumor microenvironment, thereby improving the anti-tumor function of T-cells. While specific research on this compound as a KCa3.1 activator is not available, the quinoline scaffold is present in other known KCa3.1 channel modulators, suggesting this as a potential area for investigation.

Metabolic Studies and Pharmacokinetics (Relevant to 8-aminoquinolines)

The metabolism of 8-aminoquinolines is complex and a critical determinant of both their therapeutic efficacy and toxicity. nih.gov These compounds are generally considered prodrugs, requiring metabolic activation to exert their biological effects. nih.gov Studies on various 8-aminoquinoline analogues, such as tafenoquine (B11912), provide insight into the likely metabolic fate of compounds like this compound. nih.gov

Metabolic Pathways (O-demethylation, N-dealkylation, N-oxidation, oxidative deamination, C-hydroxylation)

In vitro metabolism studies of 8-aminoquinoline analogues using liver microsomes have identified several key metabolic pathways. nih.gov These biotransformations are crucial for converting the parent drug into active (and sometimes toxic) metabolites.

| Metabolic Pathway | Description | Relevance |

|---|---|---|

| O-demethylation | Removal of a methyl group from a methoxy (B1213986) substituent on the quinoline ring. | A common pathway for analogues containing methoxy groups, often leading to the formation of aminophenolic compounds. nih.gov |

| N-dealkylation | Removal of an alkyl group from the amino side chain at the 8-position. | A known metabolic route for compounds with alkylamino side chains. nih.gov |

| N-oxidation | Addition of an oxygen atom to a nitrogen atom in the side chain. | Contributes to the formation of various metabolites. nih.gov |

| Oxidative deamination | Removal of an amino group from the side chain, often converting it to a carboxylic acid. | A significant pathway for primaquine (B1584692), leading to carboxyprimaquine, a major plasma metabolite. |

| C-hydroxylation | Addition of a hydroxyl group to a carbon atom, which can occur on the quinoline ring or the alkylamino side chain. | Hydroxylation at the 5-position is particularly important, as the resulting 5-hydroxy metabolites are thought to be key to both the therapeutic and hemolytic activity of 8-aminoquinolines. nih.gov C-hydroxylation on the side chain is also a significant pathway. nih.gov |

The metabolism of 8-aminoquinolines often results in the formation of unstable aminophenolic compounds, which can undergo further air oxidation to form quinones and quinoneimines. nih.gov These reactive species are believed to be responsible for the compounds' biological activities and associated toxicities.

Metabolite Identification and Characterization

The biological activity of 8-aminoquinolines (8-AQs) is intrinsically linked to their metabolic activation. doi.org Studies indicate that these compounds often function as prodrugs, requiring biotransformation to exert their therapeutic effects. researchgate.netmdpi.com The primary enzymes responsible for this activation are cytochrome P450 (CYP) enzymes, particularly CYP2D6, which is crucial for the efficacy of antimalarial 8-AQs like primaquine and tafenoquine. researchgate.netnih.gov

Metabolism of 8-AQs can proceed through several pathways. One key pathway involves the CYP2D6-catalyzed oxidation of the quinoline ring, which is believed to generate the active metabolites responsible for antimalarial activity. doi.org Another significant metabolic route is the oxidation of the terminal amine on the alkyl side chain, a process often mediated by monoamine oxidase (MAO) enzymes, which can lead to inactive metabolites such as the carboxy derivative. mdpi.com

Stability of Metabolites

The stability of 8-aminoquinoline compounds and their metabolites is a key determinant of their pharmacokinetic profile, particularly their half-life and duration of action. The development of newer 8-AQs like tafenoquine has focused on improving metabolic stability compared to older drugs like primaquine. mdpi.com

Tafenoquine exhibits a significantly longer elimination half-life of approximately 14 days, in stark contrast to the few hours observed for primaquine. researchgate.netmdpi.com This enhanced stability is largely attributed to the presence of a phenoxy group at the 5-position of the quinoline ring, which decreases the molecule's susceptibility to the rapid oxidative metabolism that primaquine undergoes. mdpi.com This structural modification results in a more stable parent compound, leading to sustained plasma concentrations.

Furthermore, strategies in drug design have aimed to create 8-AQ analogs that are resistant to biotransformation by MAO-catalyzed pathways, which produce inactive carboxy metabolites. mdpi.com The stability of the pharmacologically active metabolites generated by CYP2D6 is also crucial, as their persistence determines the therapeutic effect. While the hemolytic toxicity of 8-AQs is also dependent on metabolism, the generation of these toxic metabolites may involve both enzymatic (CYP2D6-mediated) and non-enzymatic pathways, adding complexity to the stability profile. doi.org

Strategies to Optimize Bioavailability (e.g., prodrug approaches, P450 inhibitors)

Optimizing the bioavailability of 8-aminoquinolines is essential for ensuring therapeutic efficacy. Given that many 8-AQs are administered orally, strategies to improve absorption and metabolic profiles are central to their development.

Prodrug Approaches: The concept of a prodrug—a molecule that is converted into an active drug within the body—is fundamental to the 8-aminoquinoline class. researchgate.netnih.gov Tafenoquine itself is considered a prodrug that requires metabolic activation by CYP2D6 to exert its antimalarial effects. nih.gov More deliberate prodrug strategies are also being explored to enhance physicochemical properties. One general approach involves converting lead compounds into aminoalkoxycarbonyloxymethyl (amino AOCOM) ethers. This strategy has been shown to significantly improve aqueous solubility and oral bioavailability for related antimalarial 4(1H)-quinolones, allowing for single-dose cures in rodent models without requiring advanced formulations. nih.gov Such pH-triggered release mechanisms, which are independent of biotransformation, could be applied to optimize 8-AQ candidates. nih.gov

P450 Inhibitors: The use of cytochrome P450 inhibitors can modulate the metabolism of 8-AQs, which can be a strategy to either enhance efficacy or reduce toxicity. Since CYP2D6 is critical for activating many 8-AQs, its inhibition could decrease the therapeutic effect. researchgate.net However, inhibiting other CYP enzymes or metabolic pathways could be beneficial. For instance, co-administration of a CYP2D6 inhibitor with primaquine has been shown to enhance its safety in animal models by reducing the formation of hemolytically toxic metabolites. doi.org Fluvoxamine is a potent inhibitor of CYP1A2, an enzyme also involved in the metabolism of some quinolines, while other compounds like 17α-ethinyl estradiol (B170435) selectively inhibit CYP1A1. nih.gov The strategic use of P450 inhibitors requires a thorough understanding of which specific enzymes are responsible for generating therapeutic versus toxic metabolites. nih.gov

Preclinical and Clinical Development (Relevant to 8-aminoquinoline derivatives, e.g., Tafenoquine)

The preclinical and clinical development pathway for 8-aminoquinoline derivatives has been most prominently illustrated by tafenoquine. plos.org Discovered in the late 1970s by the Walter Reed Army Institute of Research, tafenoquine was developed as a successor to primaquine, with the goal of providing a longer half-life and a more convenient dosing regimen. mdpi.comnih.gov After extensive studies, it received FDA approval in 2018 for both the radical cure (prevention of relapse) of Plasmodium vivax malaria and for malaria prophylaxis. researchgate.netnih.gov The development process involved numerous in vitro and in vivo studies to establish its efficacy and safety profile, leading to its establishment as only the second 8-aminoquinoline to reach the clinic. researchgate.netmdpi.com

In vitro Efficacy Studies

In vitro studies are fundamental for determining the intrinsic activity of new compounds against pathogens and for elucidating their mechanism of action. Several 8-aminoquinoline derivatives have demonstrated significant efficacy in these assays.

Tafenoquine has shown potent activity against the blood stages of Plasmodium falciparum, with 50% inhibitory concentration (IC50) values ranging from 0.5 to 33.1 µM in various clinical isolates. nih.gov It has been found to be more active in vitro than primaquine. nih.gov The mechanisms of action for 8-AQs are thought to include interference with mitochondrial function and inhibition of hematin (B1673048) polymerization. xiahepublishing.comresearchgate.net

Other novel 8-aminoquinoline derivatives have also been synthesized and tested. A series of derivatives combined with natural antioxidant acids showed cytoprotective effects in a photoreceptor-like cell line, suggesting potential applications in neurodegenerative diseases. nih.gov Another study on 8-aminoquinoline-melatonin hybrids found them to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating a potential role in treating Alzheimer's disease. nih.gov

In vivo Efficacy Studies (e.g., rodent models)

In vivo studies in animal models are a critical step to evaluate a drug's efficacy and pharmacokinetics in a whole-organism system. Rodent models have been instrumental in the development of 8-aminoquinoline derivatives.

In a mouse model of malaria using Plasmodium berghei, tafenoquine demonstrated superior prophylactic activity to primaquine. nih.gov A single oral dose of 5 mg/kg of tafenoquine resulted in 100% causal prophylaxis, representing a five-fold improvement in potency compared to primaquine. nih.gov Further studies in rodent malaria models showed that tafenoquine is 3 to 4 times more potent against liver-stage parasites and 9 times more active against blood-stage parasites than primaquine. researchgate.netnih.gov

The efficacy of 8-aminoquinoline derivatives extends beyond malaria. In a hamster model of cutaneous leishmaniasis, synthetic quinolone derivatives demonstrated significant improvement in the health of the animals, indicating their potential as therapeutic candidates for this parasitic disease. plos.org Additionally, tafenoquine has shown efficacy in mouse models against other protozoan parasites, including Babesia duncani and Babesia microti. researchgate.net

Toxicity Assessment

The toxicity profile of 8-aminoquinolines is a well-documented and critical aspect of their development. A primary concern is their potential to induce hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme. doi.orgnih.gov This is considered a class-wide effect, though the degree of hemolytic toxicity may vary between different compounds. nih.gov This specific toxicity is metabolism-dependent and linked to the generation of reactive metabolites that cause oxidative stress in red blood cells. doi.org

Beyond G6PD-related hemolysis, 8-aminoquinolines can exhibit other toxicities. nih.gov In preclinical assessments, these compounds are evaluated for general chemical toxicity affecting neural, hepatic, and hematologic systems. nih.govwho.int A common, usually mild and reversible, finding at therapeutic doses is methemoglobinemia, which is a general feature of hemotoxicity for this class but is not directly linked to the acute hemolytic anemia seen in G6PD-deficient individuals. nih.gov Other potential hematological effects include reversible granulocytopenia (a reduction in a type of white blood cell). nih.gov The development of tafenoquine involved careful assessment of these toxicities, and it was found to be generally well-tolerated in individuals with normal G6PD status. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography remains a cornerstone for the separation and analysis of chemical compounds. For a substituted quinoline (B57606) amine like 8-(Trifluoromethoxy)quinolin-5-amine, several chromatographic methods are particularly suitable.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful technique for the analysis of fluorescent compounds or those that can be rendered fluorescent through derivatization. Since aromatic amines like this compound may not possess sufficient native fluorescence for highly sensitive detection, a pre-column derivatization step is often employed. doi.orgnih.gov

The primary amino group of this compound can react with a fluorescent labeling reagent to form a highly fluorescent derivative. doi.orgnih.gov This not only enhances the sensitivity of the detection but also improves the chromatographic behavior of the analyte. doi.org A variety of derivatizing agents are available, such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA), which react with primary aromatic amines to form stable, highly fluorescent products. doi.orgnih.gov The separation is typically achieved on a reversed-phase (RP) column, and the derivatives are monitored at their specific excitation and emission wavelengths. doi.orggnest.org This method offers excellent sensitivity, with detection limits often in the nanomolar to picomolar range. doi.orgnih.gov

Illustrative Performance of HPLC-FLD for Aromatic Amine Analysis

| Parameter | Typical Value |

|---|---|

| Linearity Range | 24.41 fmol – 200.0 pmol doi.orgnih.gov |

| Correlation Coefficient (r²) | 0.9996 – 0.9999 doi.orgnih.gov |

| Limit of Detection (LOD) | 0.12–0.21 nmol/L doi.orgnih.gov |

Note: This data is representative for the analysis of primary aromatic amines using HPLC-FLD with derivatization and may not reflect the exact performance for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools in analytical chemistry due to their high selectivity and sensitivity. core.ac.uknih.gov For the analysis of this compound, LC-MS offers the advantage of providing molecular weight and structural information, which aids in unequivocal identification.

The compound would first be separated on an HPLC column, often a C18 or other reversed-phase column. nih.govoslomet.no The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in the positive ion mode to protonate the basic amine group, forming a [M+H]⁺ ion. core.ac.uk For enhanced selectivity and lower detection limits, tandem mass spectrometry (MS/MS) can be utilized. In this setup, the protonated molecule is selected and fragmented, and specific product ions are monitored. core.ac.uknih.gov This technique is particularly useful for analyzing complex samples, as it minimizes interferences from the matrix. nih.gov

Representative LC-MS/MS Method Parameters for Quinoline Compound Analysis

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | XTerra MS C18 (50 mm × 2.1 mm) nih.gov |

| Mobile Phase | Gradient elution with water (containing formic acid) and acetonitrile (B52724) nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) core.ac.uk |

| Monitored Transition | [M+H]⁺ → Product Ion(s) |

| Limit of Quantification | 0.25–50.0 ng/mL (in plasma) nih.gov |

Note: This data is based on the analysis of other quinoline compounds and serves as an illustrative example.

Capillary Gas Chromatography (GC) is a high-resolution separation technique, and when coupled with Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS), it can provide exceptionally high sensitivity for electrophilic compounds. To make the this compound amenable to GC analysis and to enhance its detectability by NICI-MS, a derivatization step is necessary. The primary amino group can be derivatized with a reagent that introduces a polyfluorinated moiety, which has a high electron affinity. This makes the derivative highly responsive in the NICI mode.

This technique is known for its ability to achieve very low detection limits, often in the picogram to femtogram range. The specificity of NICI-MS, which involves the capture of thermal electrons by the analyte to form negative ions, results in less fragmentation and a cleaner mass spectrum, often dominated by the molecular ion.

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a family of separation techniques that utilize an electric field to separate analytes based on their charge and size. wikipedia.org It offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. rsc.org